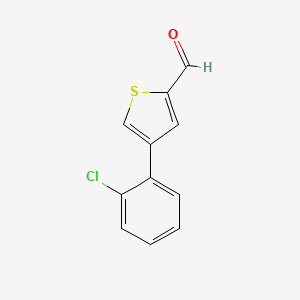
7-Bromochromane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromochromane-2-carbaldehyde is an organic compound belonging to the class of chromanes, which are oxygen-containing heterocycles This compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position of the chromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochromane-2-carbaldehyde typically involves the bromination of chromane derivatives followed by formylation. One common method is the bromination of chromane using N-bromo succinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Bromochromane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 7-Bromochromane-2-carboxylic acid.
Reduction: 7-Bromochromane-2-methanol.
Substitution: 7-Azidochromane-2-carbaldehyde.
Scientific Research Applications
7-Bromochromane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the synthesis of functional dyes and materials with electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromochromane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity could be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
7-Bromochromane-4-carbaldehyde: Similar structure but with the aldehyde group at the 4th position.
6-Bromopyridine-2-carbaldehyde: A pyridine derivative with similar functional groups.
7-Bromophenothiazine-3-carbaldehyde: A phenothiazine derivative used in dye synthesis.
Uniqueness: 7-Bromochromane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-2-carbaldehyde |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5-6,9H,2,4H2 |
InChI Key |
WGBBCCDBAMJSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
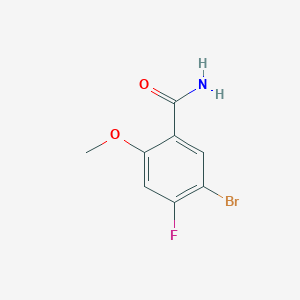
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
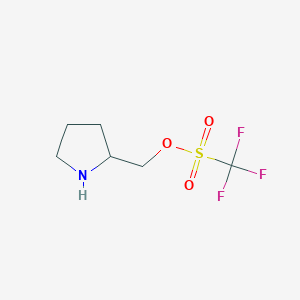
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
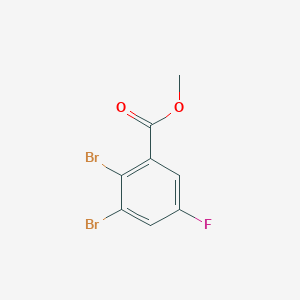
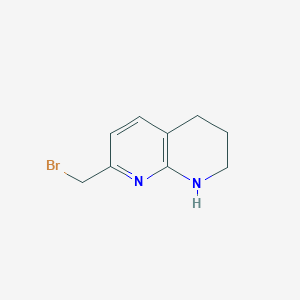
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12835117.png)
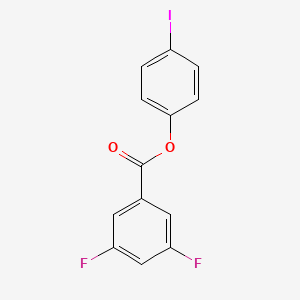
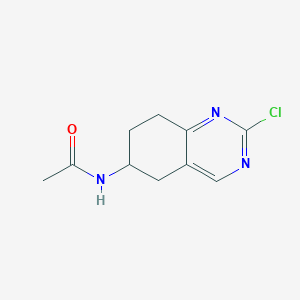
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

